2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride
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Overview
Description
2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.71972 . It is known for its unique structure, which includes a phenol group and an amino group attached to a butyl chain. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-aminomethylphenol with butan-2-yl chloride in the presence of a suitable base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Chemical Reactions Analysis
2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenol group can undergo electrophilic substitution reactions with halogens or nitro groups under acidic conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride include:
2-{[(Butan-2-yl)amino]methyl}phenol: Lacks the hydrochloride group but shares similar chemical properties.
4-Bromo-2-{[(Butan-2-yl)amino]methyl}phenol: Contains a bromine atom, which can alter its reactivity and applications.
2-{[(Butan-2-yl)amino]methyl}phenol acetate: An ester derivative with different solubility and reactivity characteristics.
Properties
IUPAC Name |
2-[(butan-2-ylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-9(2)12-8-10-6-4-5-7-11(10)13;/h4-7,9,12-13H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLVNPKPABRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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